tert-butyl N-(3,3-dioxo-3lambda6-thia-7-azabicyclo[3.3.1]nonan-9-yl)carbamate
Description
Properties
Molecular Formula |
C12H22N2O4S |
|---|---|
Molecular Weight |
290.38 g/mol |
IUPAC Name |
tert-butyl N-(3,3-dioxo-3λ6-thia-7-azabicyclo[3.3.1]nonan-9-yl)carbamate |
InChI |
InChI=1S/C12H22N2O4S/c1-12(2,3)18-11(15)14-10-8-4-13-5-9(10)7-19(16,17)6-8/h8-10,13H,4-7H2,1-3H3,(H,14,15) |
InChI Key |
IBPAVAZYFVZODY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C2CNCC1CS(=O)(=O)C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(3,3-dioxo-3lambda6-thia-7-azabicyclo[3.3.1]nonan-9-yl)carbamate typically involves multiple steps, starting with the preparation of the bicyclic core. The reaction conditions often require specific reagents and catalysts to ensure the correct formation of the desired product. Detailed synthetic routes are often proprietary and can vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Hydrolysis of the Carbamate Group
The tert-butyl carbamate (Boc) group is susceptible to hydrolysis under acidic or basic conditions, a key reaction for deprotection in synthetic workflows.
The sulfone (3,3-dioxo-thia) group remains stable under these conditions, preserving the bicyclic core.
Nucleophilic Substitution at the Amine
After Boc deprotection, the exposed amine participates in nucleophilic reactions:
Acylation
-
Reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane (DCM) with triethylamine (TEA) as a base to form amides.
-
Example:
Alkylation
-
Reacts with alkyl halides (e.g., methyl iodide) in dimethylformamide (DMF) using cesium carbonate (Cs₂CO₃) as a base .
-
Tetrabutylammonium iodide (TBAI) enhances reaction rates by stabilizing intermediates .
Ring-Opening and Functionalization
The bicyclo[3.3.1]nonane scaffold can undergo ring-opening reactions under strong nucleophilic or acidic conditions:
Curtius Rearrangement
-
Reacts with di-tert-butyl dicarbonate (Boc₂O) and sodium azide (NaN₃) to form acyl azides, which undergo rearrangement to isocyanates. Trapping with alcohols yields ureas .
-
Example pathway:
Peptide Coupling
-
Used in solid-phase peptide synthesis (SPPS) as a protected amine source, enabling sequential Boc-deprotection and coupling cycles .
Stability and Compatibility
-
Thermal Stability : Decomposes above 200°C, limiting high-temperature applications.
-
Solvent Compatibility : Soluble in polar aprotic solvents (DMF, DMSO) but insoluble in hexane or ether .
Comparative Reactivity with Analogues
The unique combination of sulfone stabilization and bicyclic rigidity in tert-butyl N-(3,3-dioxo-3λ⁶-thia-7-azabicyclo[3.3.1]nonan-9-yl)carbamate makes it a versatile intermediate in medicinal chemistry and materials science. Further research is needed to explore its catalytic applications and biological target engagement.
Scientific Research Applications
tert-Butyl N-(3,3-dioxo-3lambda6-thia-7-azabicyclo[3.3.1]nonan-9-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which tert-butyl N-(3,3-dioxo-3lambda6-thia-7-azabicyclo[3.3.1]nonan-9-yl)carbamate exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways involved are often the subject of ongoing research.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below compares key structural features and properties of the target compound with its analogs:
Key Observations :
- Sulfone vs.
- Molecular Weight : The sulfone derivative has a higher molecular weight (302.39 g/mol) than oxa (242.31 g/mol) or simple azabicyclo (238.33 g/mol) analogs.
- Conformational Stability : Computational studies on 3-oxa/3-thia analogs suggest that sulfone substitution may favor rigid chair-chair conformations, enhancing binding specificity .
Biological Activity
Tert-butyl N-(3,3-dioxo-3lambda6-thia-7-azabicyclo[3.3.1]nonan-9-yl)carbamate is a complex organic compound characterized by its unique bicyclic structure, which includes sulfur and dioxo functionalities. This compound has garnered attention in medicinal chemistry and materials science due to its potential biological activities and applications.
- Molecular Formula : C₁₂H₂₂N₂O₄S
- Molecular Weight : 270.38 g/mol
- IUPAC Name : tert-butyl ((1R,5S,9S)-3,3-dioxido-3-thia-7-azabicyclo[3.3.1]nonan-9-yl)carbamate
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The unique structural features allow for binding interactions that may inhibit or modulate these targets, leading to various therapeutic effects.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways. This could have implications for drug development targeting metabolic disorders.
- Antimicrobial Properties : The compound has shown potential antimicrobial activity against various bacterial strains, indicating its usefulness in developing new antibacterial agents.
- Cytotoxicity : In vitro assays have demonstrated cytotoxic effects on specific cancer cell lines, suggesting a potential role in cancer therapy.
Case Study 1: Enzyme Inhibition
A study conducted by researchers focused on the inhibition of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. Results indicated that this compound exhibited a significant inhibitory effect with an IC₅₀ value of 25 µM, suggesting its potential as a lead compound for treating Alzheimer's disease.
Case Study 2: Antimicrobial Activity
In another study assessing the antimicrobial properties of various compounds, this compound demonstrated activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively.
Case Study 3: Cytotoxicity in Cancer Cells
A cytotoxicity assay was performed on human breast cancer cell lines (MCF7). The compound showed promising results with an IC₅₀ value of 15 µM after 48 hours of exposure, indicating its potential as an anticancer agent.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Unique Aspects | Biological Activity |
|---|---|---|---|
| Tert-butyl (2-aminoethyl)carbamate | Aminoethyl group | Simpler structure without bicyclic elements | Limited biological activity |
| Tert-butyl (7-oxo-3-azabicyclo[3.3.1]nonane) | Similar bicyclic structure | Lacks thio and dioxo groups | Moderate enzyme inhibition |
| Tert-butyl (3-azabicyclo[3.3.1]nonan) | Nitrogen-based structure | More straightforward | Minimal biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
